Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-
Description
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)- (CAS: 17233-93-1) is a branched-chain hydroxy acid characterized by two hydroxyl groups at positions 2 and 3, an isopropyl substituent at position 2, and a stereochemical configuration of (2R,3S). Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol . This compound is also known as viridifloric acid in its enantiomeric forms, though the (2R,3R) configuration is more commonly reported .
Key structural features include:
- Two stereocenters at C2 and C3, influencing its biological activity and reactivity.
- A hydrophilic profile due to hydroxyl groups, balanced by the hydrophobic isopropyl group.
- Potential applications in pharmaceuticals and natural product synthesis, given its structural similarity to pyrrolizidine alkaloid precursors .
Structure
3D Structure
Properties
CAS No. |
23944-50-5 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
KXEISHUBUXWXGY-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)O)O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Trachelanthic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of (-)-Trachelanthic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(-)-Trachelanthic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Applications in Food Science
Flavoring Agent
Butanoic acid derivatives are often utilized as flavoring agents in the food industry. The compound exhibits a pleasant aroma and taste profile that can enhance the sensory qualities of food products. It is recognized under the Generally Recognized As Safe (GRAS) status for use in flavoring substances.
| Application | Description |
|---|---|
| Flavoring Agent | Used to enhance flavors in food products. |
| GRAS Status | Approved for use in low concentrations without safety concerns. |
Medicinal Chemistry
Potential Therapeutic Uses
Research has indicated that butanoic acid derivatives may possess therapeutic properties. Their structural characteristics allow them to interact with biological systems effectively.
Case Study: Antioxidant Activity
A study examining the antioxidant activity of butanoic acid derivatives demonstrated that they could scavenge free radicals effectively. This property is crucial in developing supplements aimed at reducing oxidative stress.
| Study Reference | Findings |
|---|---|
| Adams et al., 2005 | Showed significant free radical scavenging activity. |
| EFSA Report | Evaluated safety and efficacy as a food additive. |
Environmental Science
Biodegradability and Ecotoxicity
The environmental impact of butanoic acid derivatives has been a subject of study due to their potential release into ecosystems. Research indicates that these compounds are biodegradable and exhibit low toxicity to aquatic organisms.
Case Study: Environmental Impact Assessment
An assessment conducted by the European Food Safety Authority highlighted that butanoic acid derivatives pose minimal risks to environmental health when used appropriately.
| Parameter | Result |
|---|---|
| Biodegradability | High |
| Aquatic Toxicity | Low |
Mechanism of Action
The mechanism of action of (-)-Trachelanthic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
(2R,3S)-2,3-Dihydroxybutanoic Acid
- Formula : C₄H₈O₄
- Molecular Weight : 120.10 g/mol
- Key Differences : Lacks the isopropyl group and has a shorter carbon chain. Retains two hydroxyl groups but with lower steric hindrance .
Echinatine (CAS: 480-83-1)
- Formula: C₁₅H₂₅NO₅
- Molecular Weight : 299.36 g/mol
- Key Differences: Ester derivative of the target compound, conjugated with a pyrrolizidine alcohol moiety.
3-Hydroxy-2-Methylbutanoic Acid (CAS: 71526-30-2)
- Formula : C₅H₁₀O₃
- Molecular Weight : 118.13 g/mol
- Key Differences : Shorter chain with a methyl instead of isopropyl group. The single hydroxyl group at C3 reduces polarity compared to the dihydroxy target compound .
L-Threonic Acid (2R,3S)-2,3,4-Trihydroxybutanoic Acid
- Formula : C₄H₈O₅
- Molecular Weight : 136.10 g/mol
- Key Differences : Additional hydroxyl group at C4 increases hydrophilicity and oxidation state. Plays a role in ascorbic acid metabolism .
Physical and Chemical Properties
Biological Activity
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-, also known as (-)-Trachelanthic acid, is a chiral organic compound with the molecular formula and a molecular weight of 162.186 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and nutraceuticals.
- CAS Number : 23944-50-5
- Molecular Weight : 162.186 g/mol
- IUPAC Name : (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid
- SMILES Notation : CC(C)C(C(C)O)(C(=O)O)O
1. Antioxidant Properties
Research indicates that butanoic acid derivatives exhibit significant antioxidant activity. A study demonstrated that compounds similar to (-)-Trachelanthic acid can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
Butanoic acid has been linked to anti-inflammatory effects through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
3. Neuroprotective Effects
Recent studies have suggested that butanoic acid may possess neuroprotective properties. It has been observed to promote neuronal survival under conditions of oxidative stress and may enhance cognitive function by modulating neurotransmitter levels .
4. Metabolic Effects
Butanoic acid plays a role in metabolic processes, particularly in energy metabolism and lipid regulation. It has been found to influence the expression of genes involved in fatty acid oxidation and glucose metabolism, indicating its potential as a therapeutic agent for metabolic disorders such as diabetes .
Case Study 1: Antioxidant Activity Evaluation
In a study published in the Journal of Ethnopharmacology, researchers evaluated the antioxidant properties of various butanoic acid derivatives. The results indicated that (-)-Trachelanthic acid exhibited a higher capacity to reduce oxidative stress markers compared to other tested compounds .
Case Study 2: Neuroprotective Mechanisms
A neuropharmacological study investigated the effects of butanoic acid on neuronal cultures subjected to oxidative stress. The findings revealed that treatment with butanoic acid significantly improved cell viability and reduced apoptosis rates by modulating mitochondrial function and reducing ROS levels .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C7H14O4 |
| Molecular Weight | 162.186 g/mol |
| CAS Number | 23944-50-5 |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Yes |
| Neuroprotective Potential | Yes |
| Metabolic Regulation | Yes |
Q & A
Basic Research Questions
Q. How can the stereochemistry of (2R,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid be experimentally confirmed?
- Methodological Answer : The stereochemistry can be resolved using a combination of NMR spectroscopy (e.g., NOESY to confirm spatial proximity of hydroxyl and isopropyl groups) and X-ray crystallography for definitive spatial arrangement. Polarimetry can also validate optical activity, as the compound has two chiral centers. Comparative analysis with known stereoisomers (e.g., (2S,3R)-configuration derivatives) via chiral HPLC or capillary electrophoresis helps distinguish enantiomers .
Q. What synthetic routes are available for producing (2R,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid?
- Methodological Answer : Common methods include:
- Asymmetric hydroxylation : Using Sharpless dihydroxylation on 2-(1-methylethyl)-2-butenoic acid precursors with chiral ligands (e.g., (DHQD)₂PHAL) to control stereoselectivity .
- Biocatalytic synthesis : Employing ketoreductases or hydroxylases to introduce hydroxy groups stereospecifically. For example, microbial fermentation with Lactobacillus strains has been used for similar dihydroxy acids .
Q. How does the isopropyl substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The bulky isopropyl group reduces aqueous solubility due to hydrophobic effects, necessitating polar aprotic solvents (e.g., DMSO) for reactions. Reactivity studies (e.g., esterification kinetics) show steric hindrance slows down nucleophilic attacks at the β-hydroxy position. Solubility can be quantified via shake-flask method or HPLC with evaporative light scattering detection .
Advanced Research Questions
Q. What strategies resolve contradictory data in characterizing the compound’s tautomeric forms?
- Methodological Answer : Tautomerism between keto and enol forms can be analyzed via:
- Dynamic NMR : Observing proton exchange rates at varying temperatures.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental IR/Raman spectra .
- Isotopic labeling : Using deuterated solvents to track proton transfer in mass spectrometry .
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Temporarily introducing groups (e.g., Evans oxazolidinones) to enforce stereochemical control during hydroxylation.
- Kinetic resolution : Using lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.
- DoE (Design of Experiments) : Screening reaction parameters (temperature, catalyst loading) via response surface methodology to maximize ee .
Q. What are the challenges in crystallizing this compound for structural studies?
- Methodological Answer : The compound’s hydrophilic hydroxyl groups and hydrophobic isopropyl moiety create polymorphism risks. Strategies include:
- Solvent screening : Using mixed solvents (e.g., water/acetone) to balance polarity.
- Seeding : Introducing pre-formed microcrystals to guide nucleation.
- Cryocrystallography : Low-temperature X-ray diffraction to stabilize weak hydrogen bonds .
Q. How does the compound interact with metal ions in catalytic applications?
- Methodological Answer : The vicinal diol moiety acts as a bidentate ligand. Titration experiments with metal salts (e.g., Cu²⁺) monitored by UV-Vis and EPR spectroscopy reveal binding stoichiometry. Computational studies (e.g., molecular docking) predict coordination geometries, validated by EXAFS .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Methodological Answer :
- Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.
- Standardized NMR protocols : Compare data under identical conditions (e.g., 600 MHz, D₂O vs. CDCl₃).
- Interlaboratory validation : Collaborate with multiple labs to cross-verify spectra and physical constants .
Q. Why do computational models sometimes fail to predict the compound’s acidity constants (pKa)?
- Methodological Answer : Solvent effects and hydrogen bonding networks are often underestimated. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) is critical .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
